2-Morpholin-4-yl-5,6,7,8-tetrahydroquinazolin-6-amine
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Overview
Description
2-(morpholin-4-yl)-5,6,7,8-tetrahydroquinazolin-6-amine is a heterocyclic compound that features a morpholine ring fused to a tetrahydroquinazoline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(morpholin-4-yl)-5,6,7,8-tetrahydroquinazolin-6-amine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the condensation of a morpholine derivative with a quinazoline precursor. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acids or bases to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The process would be optimized for yield and purity, often involving multiple steps including purification through crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
2-(morpholin-4-yl)-5,6,7,8-tetrahydroquinazolin-6-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the morpholine ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives with additional oxygen functionalities, while substitution reactions can introduce various alkyl groups to the morpholine ring .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 2-(morpholin-4-yl)-5,6,7,8-tetrahydroquinazolin-6-amine involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This compound may also interact with cellular pathways involved in inflammation and cell proliferation, making it a candidate for therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
1-(7,7-dimethyl-2-morpholino-5,6,7,8-tetrahydroquinazolin-4-yl)piperidine-4-carboxamide: Known for its antibacterial activity.
Morpholin-4-yl-acetic acid: Used in various chemical syntheses.
3-(morpholin-4-yl)-2-sulfanylidene-1,3-thiazolidin-4-one: Investigated for its antitumor properties.
Uniqueness
What sets 2-(morpholin-4-yl)-5,6,7,8-tetrahydroquinazolin-6-amine apart is its unique combination of a morpholine ring and a tetrahydroquinazoline core, which imparts distinct chemical and biological properties. Its ability to undergo a variety of chemical reactions and its potential therapeutic applications make it a compound of significant interest in scientific research .
Properties
CAS No. |
929973-65-9 |
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Molecular Formula |
C12H18N4O |
Molecular Weight |
234.30 g/mol |
IUPAC Name |
2-morpholin-4-yl-5,6,7,8-tetrahydroquinazolin-6-amine |
InChI |
InChI=1S/C12H18N4O/c13-10-1-2-11-9(7-10)8-14-12(15-11)16-3-5-17-6-4-16/h8,10H,1-7,13H2 |
InChI Key |
IOLVDEHYEZMUIO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=NC(=NC=C2CC1N)N3CCOCC3 |
Origin of Product |
United States |
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